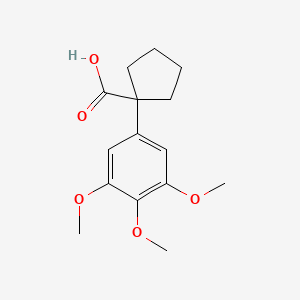
1-(3,4,5-Trimethoxyphenyl)cyclopentanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4,5-Trimethoxyphenyl)cyclopentanecarboxylic acid is a compound characterized by the presence of a cyclopentanecarboxylic acid moiety attached to a 3,4,5-trimethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-Trimethoxyphenyl)cyclopentanecarboxylic acid typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with cyclopentanone in the presence of a base, followed by oxidation to form the carboxylic acid. The reaction conditions often include the use of a strong base such as sodium hydroxide and an oxidizing agent like potassium permanganate .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(3,4,5-Trimethoxyphenyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the trimethoxyphenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions include ketones, alcohols, and substituted aromatic compounds .
Scientific Research Applications
1-(3,4,5-Trimethoxyphenyl)cyclopentanecarboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-(3,4,5-Trimethoxyphenyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects. The compound may also interact with other proteins and receptors, modulating various biological pathways .
Comparison with Similar Compounds
Colchicine: Contains a trimethoxyphenyl group and is used as an anti-gout agent.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating external genital warts.
Combretastatin: A potent microtubule-targeting agent with a trimethoxyphenyl group.
Uniqueness: 1-(3,4,5-Trimethoxyphenyl)cyclopentanecarboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its cyclopentanecarboxylic acid moiety differentiates it from other trimethoxyphenyl-containing compounds, providing unique opportunities for chemical modifications and applications .
Properties
Molecular Formula |
C15H20O5 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C15H20O5/c1-18-11-8-10(9-12(19-2)13(11)20-3)15(14(16)17)6-4-5-7-15/h8-9H,4-7H2,1-3H3,(H,16,17) |
InChI Key |
WJOSCFMDSLSJQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2(CCCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


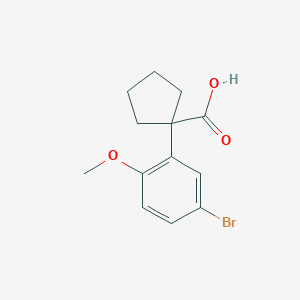
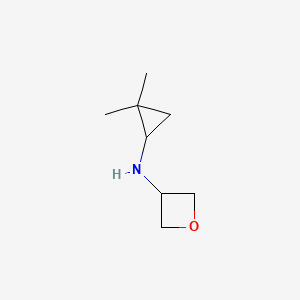
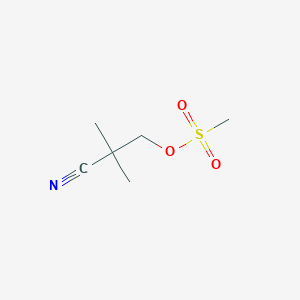
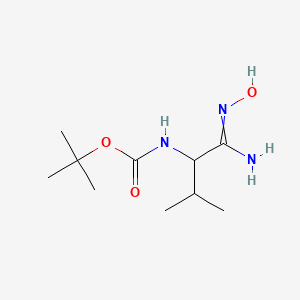
![N-[4-(N-hydroxy-C-methylcarbonimidoyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11721818.png)
![4-[(E)-N'-hydroxycarbamimidoyl]-N,N-dimethylbenzamide](/img/structure/B11721820.png)

![2-chloro-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine](/img/structure/B11721837.png)
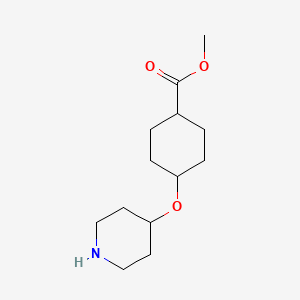
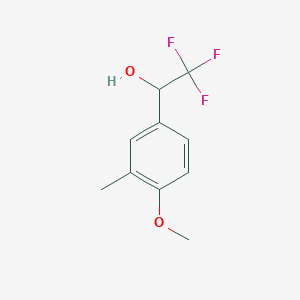

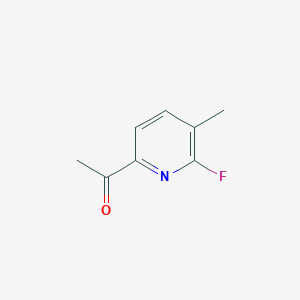
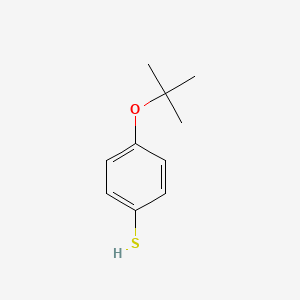
![Methyl 5-chlorofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B11721867.png)
